![molecular formula C16H26N5O7P B13827760 (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)
(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[®-9-(2-phosphonomethoxy)]propyl Adenine: is a complex chemical compound primarily known for its antiviral properties. It is a prodrug of tenofovir, which is used in the treatment of HIV and chronic hepatitis B. The compound is designed to improve the bioavailability and pharmacokinetic profile of tenofovir, making it more effective in clinical applications.
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the phosphonate moiety. The key steps include:
Synthesis of the Purine Base:
Formation of the Phosphonate Moiety: The phosphonate group is introduced through a reaction with a suitable phosphorochloridate.
Coupling of the Purine Base and Phosphonate Moiety: The two components are coupled under specific conditions to form the desired compound.
Esterification and Oxidation: The final steps involve esterification to introduce the ethyl and isopropyl groups, followed by oxidation to achieve the desired oxidation state.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure and potentially its activity.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others, potentially altering its properties.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is extensively researched for its antiviral properties, particularly in the treatment of HIV and hepatitis B.
Industry: The compound is used in the development of antiviral drugs and in the study of drug delivery systems.
Wirkmechanismus
The mechanism of action of this compound involves its conversion to tenofovir in the body. Tenofovir is a nucleotide analog that inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B viruses. By incorporating into the viral DNA, tenofovir causes chain termination, effectively halting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nucleotide analogs like adefovir and lamivudine. Compared to these compounds, (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide has improved bioavailability and a better pharmacokinetic profile, making it more effective in clinical applications. Its unique structure allows for more efficient delivery and activation in the body, setting it apart from other similar compounds.
References
Eigenschaften
Molekularformel |
C16H26N5O7P |
|---|---|
Molekulargewicht |
431.38 g/mol |
IUPAC-Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1 |
InChI-Schlüssel |
JBEJTHIFJKPVQX-ICTCQJIBSA-N |
Isomerische SMILES |
CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Kanonische SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


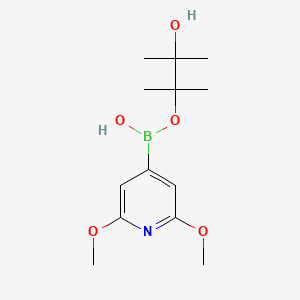
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)

![Dibutylbis[(isooctylthio)acetoxy]stannane](/img/structure/B13827700.png)
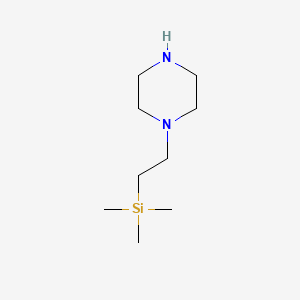
![1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea](/img/structure/B13827710.png)

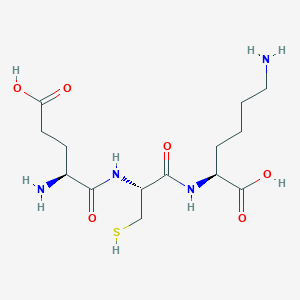
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
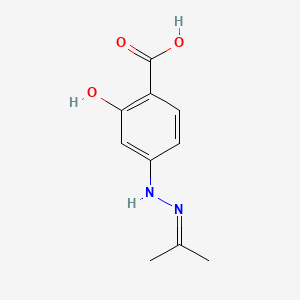
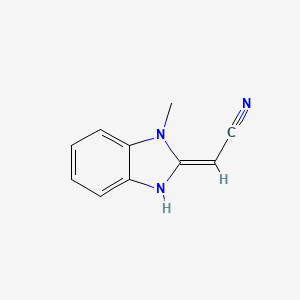


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
